(2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE
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Overview
Description
Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) typically involves the reaction of piperazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI).
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential ligand for binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Properties
IUPAC Name |
(2S,5S)-2,5-di(propan-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHKEGZZQBHHA-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(CN1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN[C@H](CN1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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